

# A Translational Comparison of GLPG1205 and Approved Therapies for Idiopathic Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | GLPG1205 |           |
| Cat. No.:            | B3047791 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational drug **GLPG1205** with the approved therapies for Idiopathic Pulmonary Fibrosis (IPF), pirfenidone and nintedanib. The information is based on available preclinical and clinical data to support translational research and drug development efforts in the field of pulmonary fibrosis.

# Introduction to a Novel Target and Established Therapies

Idiopathic Pulmonary Fibrosis is a progressive and fatal lung disease with a significant unmet medical need.[1] Currently, two drugs, pirfenidone and nintedanib, are approved for the treatment of IPF.[2] While they can slow the rate of lung function decline, they do not halt or reverse the disease process.[2][3] This has spurred the development of novel therapeutic agents targeting different pathways involved in fibrosis. One such agent was **GLPG1205**, a selective antagonist of the G-protein-coupled receptor 84 (GPR84).[1][4][5]

**GLPG1205**, an experimental drug, acts as a selective antagonist of GPR84, a receptor implicated in inflammatory and fibrotic processes.[4][5] Preclinical studies demonstrated its anti-inflammatory and anti-fibrotic effects.[1][6] However, its clinical development for IPF was discontinued due to a lack of significant efficacy and a poor safety profile in a Phase 2 trial.[4] [7]



Pirfenidone is an orally available small molecule with anti-fibrotic and anti-inflammatory properties.[8][9] Its precise mechanism of action is not fully understood, but it is known to modulate several cytokines involved in fibrosis, including transforming growth factor-beta (TGF- $\beta$ ) and tumor necrosis factor-alpha (TNF- $\alpha$ ).[4][10]

Nintedanib is a small molecule inhibitor of multiple tyrosine kinases, including the vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[6][11] By blocking these signaling pathways, nintedanib interferes with key processes in the pathogenesis of fibrosis, such as fibroblast proliferation and differentiation.[12][13]

# **Comparative Efficacy and Mechanism of Action**

A direct head-to-head translational study comparing **GLPG1205** with pirfenidone and nintedanib has not been published. This comparison is therefore based on data from independent preclinical and clinical studies.

### **Quantitative Data Summary**

The following tables summarize key quantitative data for **GLPG1205**, pirfenidone, and nintedanib from in vitro and in vivo studies.

Table 1: In Vitro Potency and Cellular Effects



| Compound    | Target(s)                            | IC50 Values                                                                                                                 | Key In Vitro Effects                                                                                                                       |
|-------------|--------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------|
| GLPG1205    | GPR84                                | 15 nM (antagonizes ZQ16-induced ROS in TNF-α primed neutrophils)[6][12]                                                     | Inhibits GPR84-<br>agonist induced<br>reactive oxygen<br>species (ROS)<br>production and                                                   |
|             |                                      |                                                                                                                             | intracellular calcium<br>response in<br>neutrophils.[6][12]                                                                                |
| Pirfenidone | Multiple (TGF-β, TNF-<br>α pathways) | Not well defined                                                                                                            | Inhibits TGF-β- induced fibroblast proliferation and differentiation.[14] Reduces expression of fibrogenic mediators.[15]                  |
| Nintedanib  | VEGFR, FGFR,<br>PDGFR                | VEGFR-1: 34 nM, VEGFR-2: 21 nM, VEGFR-3: 13 nMFGFR-1: 69 nM, FGFR-2: 37 nM, FGFR-3: 108 nMPDGFR-α: 59 nM, PDGFR-β: 65 nM[8] | Inhibits proliferation and migration of human lung fibroblasts.[8] Attenuates PDGF- stimulated motility of IPF human lung fibroblasts.[13] |

Table 2: Preclinical Efficacy in Animal Models of Pulmonary Fibrosis



| Compound                                | Animal Model                                           | Dosing Regimen                                                    | Key Findings                                                         |
|-----------------------------------------|--------------------------------------------------------|-------------------------------------------------------------------|----------------------------------------------------------------------|
| GLPG1205                                | Bleomycin-induced lung fibrosis (mouse)                | 30 mg/kg, twice daily (oral)                                      | Significantly reduced Ashcroft score.[6]                             |
| Radiation-induced lung fibrosis (mouse) | 30 mg/kg, once daily (oral)                            | Significantly reduced collagen deposition.[6]                     |                                                                      |
| Pirfenidone                             | Bleomycin-induced<br>lung fibrosis (hamster,<br>mouse) | Various                                                           | Attenuated fibroblast proliferation and collagen synthesis. [15][16] |
| Nintedanib                              | Bleomycin-induced lung fibrosis (mouse)                | Various                                                           | Reduced inflammation and fibrosis.[17]                               |
| Silica-induced lung<br>fibrosis (mouse) | Various                                                | Inhibited fibroblast proliferation and collagen accumulation.[18] |                                                                      |

Table 3: Clinical Efficacy in Phase 2/3 Trials for IPF



| Compound    | Clinical Trial                          | Key Efficacy<br>Endpoint                            | Outcome                                                                         |
|-------------|-----------------------------------------|-----------------------------------------------------|---------------------------------------------------------------------------------|
| GLPG1205    | PINTA (Phase 2)                         | Change from baseline in Forced Vital Capacity (FVC) | No significant difference in FVC decline versus placebo.[7]                     |
| Pirfenidone | CAPACITY & ASCEND (Phase 3)             | Change from baseline in FVC                         | Significantly slowed the rate of FVC decline compared to placebo.[3]            |
| Nintedanib  | INPULSIS-1 &<br>INPULSIS-2 (Phase<br>3) | Annual rate of decline in FVC                       | Significantly reduced the annual rate of FVC decline compared to placebo.  [19] |

# **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the proposed signaling pathways affected by each compound and a general workflow for preclinical evaluation.





Click to download full resolution via product page

Caption: Proposed mechanism of GLPG1205 in blocking GPR84 signaling.





Click to download full resolution via product page

Caption: Pirfenidone's inhibitory effects on the TGF- $\beta$  signaling pathway.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. reports.glpg.com [reports.glpg.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pirfenidone inhibits TGF-beta expression in malignant glioma cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GLPG1205 Wikipedia [en.wikipedia.org]

# Validation & Comparative

Check Availability & Pricing



- 5. immune-system-research.com [immune-system-research.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpg.com [glpg.com]
- 8. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpg.com [glpg.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological treatment of idiopathic pulmonary fibrosis preclinical and clinical studies of pirfenidone, nintedanib, and N-acetylcysteine PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GLPG1205 | GPR | TargetMol [targetmol.com]
- 13. researchgate.net [researchgate.net]
- 14. Pirfenidone anti-fibrotic effects are partially mediated by the inhibition of MUC1 bioactivation PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antifibrotic activities of pirfenidone in animal models PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pirfenidone and nintedanib attenuate pulmonary fibrosis in mice by inhibiting the expression of JAK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Nintedanib: evidence for its therapeutic potential in idiopathic pulmonary fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Translational Comparison of GLPG1205 and Approved Therapies for Idiopathic Pulmonary Fibrosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3047791#translational-studies-comparing-glpg1205-and-approved-ipf-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com